3-(苯氨基)丙酸

描述

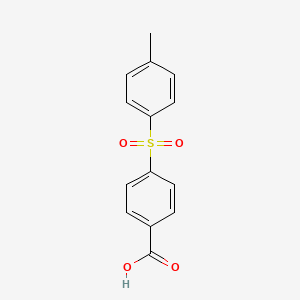

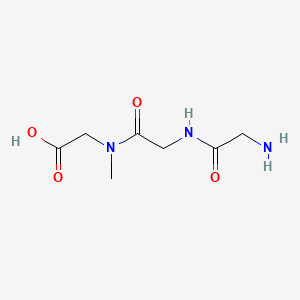

3-(Phenylamino)propanoic acid, also known as 3-anilinopropionic acid, is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group .

Synthesis Analysis

The synthesis of 3-(Phenylamino)propanoic acid involves a reaction with copper (I) iodide and copper diacetate in water, followed by the addition of aniline . The mixture is heated at reflux for 16 hours, then quenched with sodium hydroxide solution . The product is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of 3-(Phenylamino)propanoic acid consists of a benzene ring attached to a propanoic acid molecule . The InChI key for this compound is AQKKRXMVSOXABZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(Phenylamino)propanoic acid is a solid substance that can exist in semi-solid or liquid form . It has a boiling point of 364.6°C at 760 mmHg and a melting point of 218-221°C .科学研究应用

3-(Phenylamino)propanoic acid: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Testing and Quality Control: 3-(Phenylamino)propanoic acid is utilized in pharmaceutical testing, particularly as a secondary standard for calibration in qualitative and quantitative analyses. This ensures the accuracy and reliability of pharmaceutical release testing, contributing to the safety and efficacy of medications .

Analytical Chemistry: In analytical chemistry, this compound is used for method development, aiding in the identification and quantification of substances within a mixture. Its properties make it suitable for various chromatographic techniques .

Food and Beverage Industry: Quality control testing in the food and beverage industry also employs 3-(Phenylamino)propanoic acid. It helps in ensuring that products meet the required standards for consumption .

Molecular Simulations: The compound is referenced in molecular simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These simulations are crucial for understanding molecular interactions and dynamics .

Proteomics Research: In proteomics research, 3-(Phenylamino)propanoic acid is used to study protein interactions and functions. It serves as a building block in synthesizing peptides or mimicking protein structures .

Chemical Synthesis: It is involved in the synthesis of complex organic molecules, serving as an intermediate or reactant in various chemical reactions .

Material Science: Researchers in material science may use this compound to modify properties of materials or to synthesize new materials with desired characteristics .

Educational Purposes: Lastly, 3-(Phenylamino)propanoic acid can be used for educational purposes in academic institutions for teaching various aspects of chemistry and biochemistry .

安全和危害

The compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

It’s structurally similar compound, 3-phenylpropionic acid, has been found to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase in escherichia coli and paracoccus denitrificans .

Biochemical Pathways

It’s structurally similar compound, 3-phenylpropionic acid, is known to be involved in the phenylpropanoid biosynthetic pathway . This pathway is responsible for the production of a wide range of secondary metabolites, including flavonoids and phenolic acids, which play crucial roles in plant defense mechanisms .

Pharmacokinetics

The pharmacokinetic properties of 3-(Phenylamino)propanoic acid are as follows :

Result of Action

It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote intestinal epithelial barrier function via ahr signaling .

属性

IUPAC Name |

3-anilinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKKRXMVSOXABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971964 | |

| Record name | N-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylamino)propanoic acid | |

CAS RN |

5652-38-0 | |

| Record name | N-Phenyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5652-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between 3-(phenylamino)propane-1,2-diol (PAP) and Toxic Oil Syndrome (TOS)?

A: In 1981, a mass food poisoning event known as Toxic Oil Syndrome (TOS) occurred in Spain. The culprit was aniline-denatured rapeseed oil illegally sold as edible olive oil. This oil contained fatty acid anilides and derivatives of PAP. Epidemiological studies strongly suggest that PAP derivatives, formed during oil refining, were the primary toxic agents responsible for TOS [, ].

Q2: How is PAP metabolized in the body?

A: Research using A/J and C57BL/6 mice as models for TOS found that PAP is extensively metabolized, primarily in the liver []. A major metabolic pathway involves the oxidation of PAP to form 2-hydroxy-3-(phenylamino)propanoic acid, the main metabolite found in urine [, ]. Other identified metabolites include 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid []. Interestingly, the detection of 4-aminophenol and paracetamol conjugates in mouse urine suggests the in vivo formation of potentially toxic quinoneimine PAP derivatives [].

Q3: Are there differences in PAP metabolism between different mouse strains?

A: Studies using A/J and C57BL/6 mice revealed both similarities and differences in PAP metabolism. While both strains predominantly excreted 2-hydroxy-3-(phenylamino)propanoic acid, variations were observed in the relative proportions of other metabolites. For instance, mice treated with (R)-PAP showed a higher proportion of specific metabolites compared to those treated with (S)-PAP []. These findings highlight the potential influence of genetic background on PAP metabolism and toxicity.

Q4: What are the potential toxicological implications of PAP metabolism?

A: The identification of specific PAP metabolites, particularly quinoneimine derivatives, raises concerns about their potential toxicity []. Quinoneimines are electrophilic molecules capable of reacting with cellular nucleophiles like proteins and DNA. This reactivity could lead to cellular damage and contribute to the development of TOS symptoms. Further research is needed to fully elucidate the mechanisms of PAP-induced toxicity and the role of specific metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)